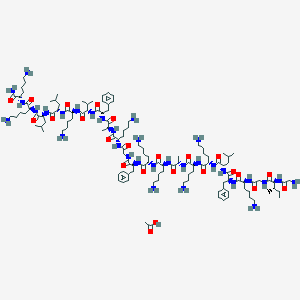
Eicosanedioic acid
説明
Eicosanedioic acid, also known as 1,20-Eicosanedioic acid, is a dicarboxylic acid with the molecular formula C20H38O4 . It has a molecular weight of 342.5133 .
Synthesis Analysis
Eicosanedioic acid can be synthesized from 1,4-butanediol and predominantly renewable dicarboxylic acids containing even numbered carbons from 4 to 20 (succinic acid to eicosanedioic acid). The melt polymerizations were conducted up to 220 °C with titanium tetrabutoxide as a polymerization catalyst .Molecular Structure Analysis
The IUPAC Standard InChI for Eicosanedioic acid is InChI=1S/C20H38O4/c21-19(22)17-15-13-11-9-7-5-3-1-2-4-6-8-10-12-14-16-18-20(23)24/h1-18H2,(H,21,22)(H,23,24) .Physical And Chemical Properties Analysis
Eicosanedioic acid is a solid substance with a density of 0.9802 (rough estimate) and a refractive index of 1.4430 (estimate) . It has a melting point of 127°C and a boiling point of 234°C/2mmHg (lit.) . It is slightly soluble in water .科学的研究の応用
Role in Inflammation and Immune Response
Eicosanedioic acid, primarily derived from arachidonic acid, is involved in the regulation of inflammation and immune responses. It is a precursor for eicosanoids, a family of bioactive lipids. These eicosanoids, including prostaglandins, thromboxanes, and leukotrienes, play critical roles in various physiological processes, particularly in modulating inflammatory responses, as well as in pathological conditions like arthritis, asthma, and cardiovascular diseases (Calder, 2013).
Analysis in Biomarker Research
Eicosanedioic acid derivatives are important in biomarker research for inflammation and related diseases. Advanced analytical methods such as LC-MS/MS have been developed to quantify eicosanoids in biological samples, providing insights into inflammation mechanisms associated with various diseases including cancer and cardiovascular disorders (Blewett et al., 2008).
Implications in Pharmacology
The pharmacological properties of eicosanoids, derived from eicosanedioic acid metabolism, are significant. These properties include modulation of vascular homeostasis, gastric mucosa protection, and platelet aggregation. Eicosanoids regulate a wide range of biological and immunopathological processes, making them targets for therapeutic intervention in diseases like cancer, asthma, and autoimmune disorders (Harizi, Corcuff, & Gualde, 2008).
Role in Cardiovascular Health
In the cardiovascular system, eicosanoids derived from eicosanedioic acid have shown beneficial effects, such as vasodilation and anti-inflammation. These effects are crucial for combating cardiovascular diseases. The understanding of eicosanoids in this context has led to the development of analogs and antagonists, which may offer therapeutic value in treating cardiovascular diseases (Sudhahar, Shaw, & Imig, 2010).
Gastrointestinal Applications
Eicosanedioic acid and its metabolites play a role in the gastrointestinal tract's physiology and pathophysiology. They have been studied for their functional effects on secretion, motility, and disease-related effects like inflammation, mucosal injury, and neoplasia (Eberhart & DuBois, 1995).
将来の方向性
Eicosanedioic acid has potential applications in the synthesis of sustainable plastics . It is also used in the synthesis of Tirzepatide, a ‘first-in-class’ and the only dual glucagon-like peptide-1 (GLP-1) and glucose-dependent insulinotropic peptide (GIP) receptor agonist, which can significantly reduce glycemic levels and improve insulin sensitivity .
特性
IUPAC Name |
icosanedioic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H38O4/c21-19(22)17-15-13-11-9-7-5-3-1-2-4-6-8-10-12-14-16-18-20(23)24/h1-18H2,(H,21,22)(H,23,24) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JJOJFIHJIRWASH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(CCCCCCCCCC(=O)O)CCCCCCCCC(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H38O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID7062407 | |
| Record name | Eicosanedioic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID7062407 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
342.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Eicosanedioic acid | |
CAS RN |
2424-92-2 | |
| Record name | Eicosanedioic acid | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=2424-92-2 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Eicosanedioic acid | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002424922 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Eicosanedioic acid | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | Eicosanedioic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID7062407 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Eicosanedioic Acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | EICOSANEDIOIC ACID | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/SOD235TGNZ | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
















